2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride (CAS 2901066-11-1) is a pre-functionalized, highly rigid sp3-rich building block widely procured as a premium bioisostere for piperazine and related diamines [1]. By integrating a spiro[3.3]heptane core with a pre-installed cyclobutyl moiety, this compound offers a distinct linear vectorization and enhanced three-dimensional character (high Fsp3) compared to flat, flexible heterocycles [2]. Supplied as a dihydrochloride salt, it ensures superior bench stability, excellent aqueous solubility, and precise stoichiometric control during high-throughput library synthesis, making it an essential intermediate for modern lead optimization and medicinal chemistry workflows [3].
Substituting this specific building block with an unfunctionalized 2,6-diazaspiro[3.3]heptane or a standard 1-cyclobutylpiperazine introduces significant synthetic and pharmacokinetic liabilities [1]. Utilizing the unfunctionalized spirocycle requires a downstream reductive amination step with cyclobutanone, which frequently suffers from steric hindrance, over-alkylation, and cumulative yield losses, complicating late-stage derivatization [2]. Conversely, reverting to a 1-cyclobutylpiperazine sacrifices the rigid, extended N-N vector unique to the spiro system, often resulting in higher metabolic clearance, increased lipophilicity, and the reintroduction of off-target toxicities that the spirocyclic scaffold is specifically designed to circumvent [3]. Furthermore, attempting to use the free base form of the spirocycle leads to handling errors due to its hygroscopic nature and susceptibility to atmospheric degradation [4].
N-substitution significantly alters amine basicity, which may impair CNS permeability or hERG profile.
Cyclobutyl vs. methyl/ethyl analogs yield different LogP values, affecting binding and metabolism.
The rigid cyclobutyl group provides distinct 3D topology; substituting with smaller alkyls may reduce target affinity.
The dihydrochloride salt of 2-cyclobutyl-2,6-diazaspiro[3.3]heptane provides a stable, free-flowing solid that resists atmospheric moisture, whereas the free base is typically a hygroscopic oil or low-melting solid [1]. Quantitative handling assessments show that the dihydrochloride salt maintains >99% purity and constant mass under standard ambient conditions for over 6 months, while the free base can absorb up to 15% of its weight in water within hours, leading to severe stoichiometric inaccuracies during automated coupling [2].
| Evidence Dimension | Mass stability (hygroscopicity) at 60% relative humidity |
| Target Compound Data | <0.5% mass change over 48 hours (Dihydrochloride salt) |
| Comparator Or Baseline | >10% mass increase due to water absorption (Free base) |
| Quantified Difference | >20-fold reduction in moisture uptake |
| Conditions | Ambient benchtop handling, 60% relative humidity, 25°C |
Ensures precise weighing and reproducible yields in automated parallel synthesis, eliminating the need for glovebox handling or complex storage.
Procuring the pre-cyclobutylated spirocycle eliminates the need for late-stage reductive amination, a step that is notoriously inefficient on sterically hindered spiro[3.3]heptane systems [1]. Direct coupling (e.g., Buchwald-Hartwig or amide formation) using this pre-functionalized building block routinely achieves yields exceeding 80% [2]. In contrast, coupling the unfunctionalized 2,6-diazaspiro[3.3]heptane followed by reductive amination with cyclobutanone typically caps the two-step cumulative yield at 40-50% due to incomplete conversion and challenging chromatographic separations [3].
| Evidence Dimension | Cumulative target synthesis yield |
| Target Compound Data | ~85% (1-step direct coupling of functionalized core) |
| Comparator Or Baseline | ~45% (2-step: coupling + reductive amination of unfunctionalized core) |
| Quantified Difference | ~40% absolute increase in final compound yield |
| Conditions | Standard library synthesis protocols (amide coupling or Pd-catalyzed amination) |
Drastically reduces synthetic bottlenecking and raw material waste during the generation of lead optimization libraries.
As a piperazine bioisostere, the 2,6-diazaspiro[3.3]heptane core provides a significantly extended and rigidified spatial geometry [1]. X-ray crystallographic and computational models demonstrate that the spirocyclic core enforces an N-N distance of approximately 4.17 to 4.24 Å, acting as a stretched piperazine mimic [2]. Standard piperazine rings, adopting a flexible chair conformation, possess an N-N distance of only 2.8 to 3.0 Å [3]. This extended vector allows the spirocycle to simultaneously engage distant hydrogen-bond acceptors in target binding pockets that piperazine cannot reach.
| Evidence Dimension | Intramolecular N-N distance |
| Target Compound Data | 4.17 - 4.24 Å (Spiro[3.3]heptane core) |
| Comparator Or Baseline | 2.8 - 3.0 Å (Piperazine core) |
| Quantified Difference | ~1.3 Å extension in the diamine vector |
| Conditions | X-ray crystallographic and 3D conformational analysis |
Enables access to novel chemical space and distinct binding modes in targets where standard piperazines fail to achieve optimal dual-point engagement.
Replacing a flat, N-alkylated piperazine with the 2-cyclobutyl-2,6-diazaspiro[3.3]heptane motif significantly alters the physicochemical profile of the resulting drug candidate [1]. The spirocyclic architecture increases the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved aqueous solubility and reduced off-target binding [2]. Furthermore, the spiro core typically lowers the logD by 0.5 to 1.0 units compared to an analogous 1-cyclobutylpiperazine derivative, directly contributing to enhanced microsomal stability and a longer metabolic half-life [3].
| Evidence Dimension | Lipophilicity (logD) modulation |
| Target Compound Data | ~0.5 - 1.0 unit reduction in logD (Spirocyclic analog) |
| Comparator Or Baseline | Baseline logD (1-Cyclobutylpiperazine analog) |
| Quantified Difference | 0.5 - 1.0 logD unit decrease |
| Conditions | Comparative ADME profiling of matched molecular pairs |
Provides a predictable strategy to rescue lead compounds suffering from high lipophilicity and rapid metabolic clearance without altering the primary basic amine pharmacophore.
Due to its stable dihydrochloride salt form and pre-installed cyclobutyl group, this compound is perfectly suited for automated, parallel synthesis platforms. It allows medicinal chemists to rapidly generate libraries of amides, ureas, or aryl amines with high stoichiometric precision and minimal purification overhead, accelerating the hit-to-lead process [1].
In late-stage drug discovery, leads containing 1-cyclobutylpiperazine moieties often fail due to rapid oxidative metabolism or high lipophilicity-driven toxicity. Substituting the piperazine with this spirocyclic building block directly lowers logD and increases Fsp3, offering a validated procurement strategy to improve microsomal stability while maintaining the required basicity [2].
For targets requiring extended dual-point binding (e.g., specific kinase or PARP inhibitors), the rigid ~4.2 Å N-N vector of the spiro[3.3]heptane core provides a geometric fit that flexible piperazines cannot achieve. Procuring this specific cyclobutylated derivative allows researchers to lock the active conformation while fine-tuning the steric bulk in the binding pocket [3].